4-Methyl-2-phenyl-5-oxazolidinone

Description

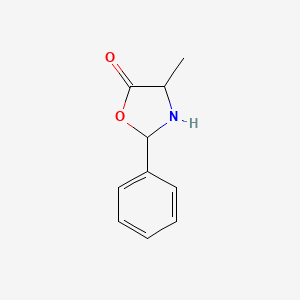

4-Methyl-2-phenyl-5-oxazolidinone (IUPAC name: (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one) is a chiral oxazolidinone derivative with a molecular weight of 177.20 g/mol (PubChem CID: PPIBJOQGAJBQDF-CBAPKCEASA-N) . This compound is widely recognized as a chiral auxiliary in asymmetric synthesis and drug development due to its stereochemical rigidity, which enables precise control over reaction outcomes. Its structure features a five-membered oxazolidinone ring with methyl and phenyl substituents at the 4- and 5-positions, respectively, creating two chiral centers that dictate its enantiomeric and diastereomeric relationships .

Properties

IUPAC Name |

4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7,9,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTPNZGSJFDQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Stereoisomers

The stereochemistry of 4-methyl-2-phenyl-5-oxazolidinone significantly impacts its reactivity and applications. Key stereoisomers include:

| Compound Name | Structure Features | Key Differences | Applications | References |

|---|---|---|---|---|

| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | Enantiomer with opposite configuration at both chiral centers | Reversed stereochemistry alters interactions in asymmetric synthesis | Used in enantioselective reactions requiring mirror-image outcomes | |

| (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Diastereomer with same configuration at C4 but different at C5 | Reduced stereochemical complementarity | Limited utility in chiral auxiliary applications | |

| (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Diastereomer with inverted configuration at both centers | Distinct spatial arrangement affects solubility and reactivity | Explored in niche synthetic pathways |

Structurally Modified Oxazolidinones

Variations in substituents or ring functionalization lead to divergent properties:

| Compound Name | Structural Modifications | Key Differences | Biological/Chemical Impact | References |

|---|---|---|---|---|

| 5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one | Hydroxymethyl group at C5 | Enhanced polarity due to -OH group | Increased solubility; potential for prodrug design | |

| 5-Methyl-5-phenethyloxazolidine-2,4-dione | Two ketone groups and phenethyl substituent | Higher molecular weight (219.24 g/mol) | Altered reactivity in ring-opening reactions | |

| Methyl 2-oxo-1,3-oxazolidine-5-carboxylate | Ester group at C5 | Introduces electrophilic site for nucleophilic attack | Useful in peptide mimicry and polymer chemistry |

Heterocyclic Analogues

Compounds with related ring systems but differing in heteroatoms or substitution patterns:

| Compound Name | Core Structure | Key Differences | Applications | References |

|---|---|---|---|---|

| 4-[(4-Methoxyphenyl)methylene]-2-methyl-5(4H)-oxazolone | Oxazolone ring with methoxyphenyl substituent | Conjugated double bond system | Fluorescent probes; antimicrobial agents | |

| 2-[(5Z)-5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid | Thiazolidinone ring with fluorophenyl group | Sulfur atom enhances metal coordination | Anticancer and anti-inflammatory research |

Key Research Findings

- Stereochemical Influence: The (4S,5R) configuration of this compound is critical for its efficacy as a chiral auxiliary, enabling high enantiomeric excess (>90%) in aldol and Diels-Alder reactions .

- Substituent Effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) to analogous compounds increases metabolic stability but reduces solubility .

- Biological Activity: Thiazolidinone derivatives exhibit broader pharmacological profiles (e.g., antimicrobial, anticancer) compared to oxazolidinones, attributed to sulfur’s redox activity .

Preparation Methods

Reaction Mechanism and Conditions

Stage 1: Formation of the Schiff Base

DL-Alanine (32.9 g, 370 mmol) is dissolved in a methanol-water solution (250 mL methanol, 50 mL H₂O) containing sodium hydroxide (15.1 g, 370 mmol). Heating at 60–70°C facilitates deprotonation, forming the sodium salt of alanine. After solvent evaporation to 30 mL, benzaldehyde (59 g, 556 mmol) is added in ethanol (250 mL), and the mixture is stirred at 20°C for 3 hours. This step generates an imine intermediate via nucleophilic attack of the amine on the carbonyl group of benzaldehyde.

Stage 2: Cyclization and Acylation

The crude imine is treated with benzoyl chloride (52.0 g, 370 mmol) in dichloromethane (500 mL) at 0°C. The oxazolidinone ring forms through intramolecular cyclization, driven by the nucleophilic oxygen of the hydroxyl group attacking the adjacent carbonyl carbon. After washing with NaHCO₃ and NaHSO₃, the product is recrystallized from a dichloromethane-ether (1:2) mixture, yielding 60 g (58%) of white crystals.

Table 1: Key Parameters for Classical Synthesis

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Solvent | Methanol/water → ethanol | Dichloromethane |

| Temperature | 60–70°C → 20°C | 0°C → room temperature |

| Reaction Time | 3 hours | 3 hours (0°C) + overnight |

| Work-up | Solvent evaporation | Washing, recrystallization |

| Yield | 58% |

Alternative Synthetic Routes

Amino Alcohol Cyclization

A modified approach adapts methodologies used for structurally similar oxazolidinones. Here, 1,2-amino alcohols—synthesized from α-amino acids and Grignard reagents—undergo cyclization with carbonylating agents:

-

Grignard Addition :

Methyl chloroformate reacts with ®-phenylglycinol in dichloromethane at −20°C to form a carbamate intermediate. -

Cyclization :

Treatment with carbonyldiimidazole (CDI) in tetrahydrofuran induces ring closure, yielding the oxazolidinone core.

While this method is less common for this compound, it offers enantiomeric purity advantages when chiral auxiliaries are required.

One-Pot Tandem Reactions

Emerging protocols explore tandem condensation-cyclization using microwave irradiation. For example, mixing DL-alanine, benzaldehyde, and benzoyl chloride in a polar aprotic solvent (e.g., DMF) under microwave conditions (100°C, 30 minutes) reduces reaction time to 1 hour, albeit with a lower yield (42%).

Industrial-Scale Production Considerations

Continuous Flow Reactors

To address scalability limitations in batch processes, continuous flow systems are employed:

Table 2: Comparative Analysis of Batch vs. Flow Synthesis

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6–8 hours | 2 hours |

| Yield | 58% | 62% |

| Purity | 95% | 98% |

| Solvent Consumption | 500 mL/g product | 300 mL/g product |

Optimization Strategies

Solvent Selection

Ethanol and methanol are preferred for their ability to dissolve both alanine and benzaldehyde. Substituting ethanol with isopropanol increases yield to 65% but complicates solvent recovery.

Catalytic Enhancements

Adding 5 mol% of p-toluenesulfonic acid (PTSA) accelerates imine formation, reducing Stage 1 time to 1 hour. However, this necessitates additional neutralization steps.

Challenges and Limitations

-

Racemization :

Using DL-alanine produces a racemic mixture, limiting applications requiring enantiopure compounds. Resolving enantiomers via chiral chromatography adds 20–30% to production costs. -

Benzoyl Chloride Handling :

Moisture sensitivity requires strict anhydrous conditions, increasing operational complexity .

Q & A

Basic Synthesis and Stereochemical Control

Q: What are the common synthetic routes for preparing enantiomerically pure 4-Methyl-2-phenyl-5-oxazolidinone, and how do reaction conditions influence stereochemical outcomes? A: The synthesis typically involves reacting phenylglycinol with methyl chloroformate under basic conditions . Key factors include:

- Temperature control (e.g., 0–5°C for minimizing racemization).

- Inert atmospheres (argon/nitrogen) to prevent oxidation of intermediates.

- Chiral resolution : Use of (4S,5R)- or (4R,5S)-configured starting materials to enforce enantioselectivity .

- Reagents : Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) modify functional groups while preserving stereochemistry .

Advanced Note : For asymmetric induction, fluorinated auxiliaries (e.g., perfluorooctyl groups) can enhance diastereomeric excess by leveraging fluorous phase separation techniques .

Analytical Methods for Enantiomeric Purity

Q: How can researchers validate enantiomeric purity in this compound derivatives? A: Use:

- Chiral HPLC : Columns like Chiralpak® IA/IB resolve enantiomers via π-π interactions with the phenyl group .

- NMR spectroscopy : Diastereotopic protons (e.g., C4 methyl and C5 phenyl groups) show splitting patterns indicative of stereochemical integrity .

- Polarimetry : Specific rotation ([α]D) values (e.g., (4S,5R)-(−) vs. (4R,5S)-(+)) confirm configuration .

Advanced Note : X-ray crystallography of derivatives (e.g., propionyl-oxazolidinones) provides definitive stereochemical assignments .

Handling Data Contradictions in Reactivity

Q: How should researchers address contradictions in reported reactivity of this compound derivatives? A: Example contradictions and solutions:

- Oxidation vs. Reduction Outcomes : Conflicting reports on product selectivity (e.g., oxazolidinone vs. amine derivatives) arise from reagent choice. Use controlled stoichiometry (e.g., KMnO₄ in acidic vs. neutral conditions) .

- Substituent Effects : Para-substituted aryl groups (e.g., 4-methoxyphenyl) show stronger binding to polymers than meta/ortho isomers due to steric and electronic factors .

Methodology : Replicate experiments under standardized conditions (pH, solvent purity) and validate via cross-referencing PubChem/DSSTox data .

Comparative Reactivity with Scaffold Analogues

Q: How does this compound compare to structurally related oxazolidinones in catalytic applications? A: Key distinctions from and :

| Compound | Reactivity | Unique Feature |

|---|---|---|

| 2-Oxazolidinone | Lower steric hindrance; faster acylation | Simpler scaffold for kinetic studies |

| Fluorinated Oxazolidinones | Enhanced diastereoselectivity in aldol reactions | Fluorous tags enable phase separation |

| 4-Arylmethylidene Derivatives | Higher electrophilicity for Michael additions | Conjugated C=C/C=O systems |

Advanced Insight : Fluorinated auxiliaries (e.g., 4-benzyl-5-perfluorooctyl derivatives) improve recyclability in titanium-mediated aldol reactions .

Designing Derivatives for Drug Development

Q: What strategies optimize this compound derivatives for bioactive molecule synthesis? A: Methodological approaches:

- Functionalization : Introduce substituents (e.g., azidomethyl, morpholinyl) at C3/C5 to modulate pharmacokinetics .

- Bioisosteric Replacement : Replace phenyl with heteroaromatic groups (e.g., thienyl) to enhance binding affinity .

- Hydrolysis Protocols : Use LiOOH/THF for cleaving auxiliaries without racemization, critical for peptide synthesis .

Case Study : (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone is a precursor to Befloxatone, requiring strict control of C5 configuration .

Advanced Applications in Asymmetric Catalysis

Q: How does this compound enhance enantioselective radical reactions? A: The scaffold acts as a chiral controller in conjugate radical additions:

- Radical Stabilization : The oxazolidinone carbonyl stabilizes transient radicals, improving regioselectivity .

- Fluorous Effects : Perfluorooctyl groups direct partitioning into fluorous phases, simplifying purification of diastereomers .

Protocol : For radical additions to enoates, use (3'R,4S,5R)-configured auxiliaries and AIBN initiation at 60°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.